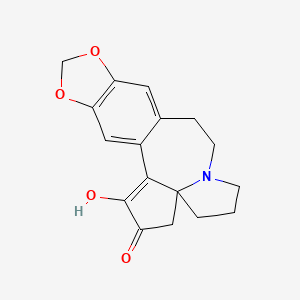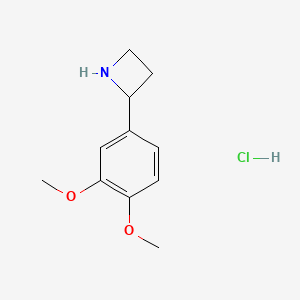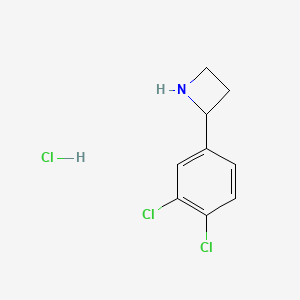
Demethylcephalotaxinone
Descripción general
Descripción
Synthesis Analysis
The synthesis of demethylcephalotaxinone involves a series of complex chemical reactions. Notably, a gold(I)-catalyzed cascade reaction has been utilized, incorporating cyclization onto a vinylammonium, 3-aza-Cope rearrangement, and Mannich cyclization. This method achieved the synthesis of demethylcephalotaxinone in a five-step operation from norhydrastinine with a 39.1% overall yield, further transforming into (-)-cephalotaxine in two additional steps (Sakai et al., 2021). Another approach for synthesizing cephalotaxus alkaloids, including demethylcephalotaxinone, involves key steps such as conjugate addition/alkylation and intramolecular Diels-Alder reactions (Burkholder & Fuchs, 1990).
Aplicaciones Científicas De Investigación
Structural and Chemical Properties : Demethylcephalotaxinone was identified as one of the compounds isolated from Cephalotaxus fortune Hook. f., indicating its natural occurrence and relevance in the study of unique alkaloid structures (Li et al., 2015).
Anticancer Applications : Research has shown that derivatives of Demethylcephalotaxinone, such as Etoposide (VP-16-213), have demonstrated activity in the treatment of various neoplastic disorders, including testicular and small-cell lung cancers, lymphomas, leukemias, and Kaposi's sarcoma associated with AIDS (O'dwyer et al., 1985).
Synthesis and Chemical Transformation : A study reported the development of a gold(I)-catalyzed cascade reaction for the synthesis of cephalotaxine, involving Demethylcephalotaxinone as an intermediate compound, highlighting its significance in complex chemical synthesis processes (Sakai et al., 2021).
Epigenetic Treatment in Hematopoietic Malignancies : Demethylating agents, which could include Demethylcephalotaxinone derivatives, have been explored for their role in epigenetic treatments of hematologic neoplasia and hemoglobinopathies, offering new avenues for pharmacologic targeting of cancer cells (Claus et al., 2005).
Drug Discovery from Medicinal Plants : Demethylcephalotaxinone's occurrence in medicinal plants underscores the importance of plant-derived compounds in drug discovery, particularly for cancer and other serious diseases (Balunas & Kinghorn, 2005).
Effects on Solid Tumors : Clinical and biological effects of demethylating agents like Demethylcephalotaxinone on solid tumors have been systematically reviewed, showing their potential to improve clinical outcomes and alter methylation status in patients with solid tumors (Linnekamp et al., 2017).
Direcciones Futuras
Cephalotaxine-type alkaloids, including Demethylcephalotaxinone, have attracted considerable attention from chemists because of their intriguing pentacyclic structures as well as the diversity of naturally occurring analogs . They have potential as molecular platforms for the development of organic chemistry . Therefore, the total synthesis of cephalotaxine-type alkaloids is likely to continue to be an area of active research .
Mecanismo De Acción
Target of Action
Demethylcephalotaxinone is believed to share similar targets with its related compound, Homoharringtonine . Homoharringtonine, a cephalotaxine ester, is known to inhibit protein synthesis . This interaction affects chain elongation and prevents protein synthesis .
Mode of Action
The mode of action of Demethylcephalotaxinone is likely to be similar to that of Homoharringtonine, given their structural similarities . Homoharringtonine inhibits protein synthesis by binding to the A-site cleft in the large ribosomal subunit . This binding affects chain elongation and prevents protein synthesis , leading to the inhibition of cancer cell growth .
Biochemical Pathways
It is known that homoharringtonine, a related compound, inhibits the initial stage of protein synthesis, the extension of the peptide chain, and protein gene expression . This suggests that Demethylcephalotaxinone may also affect similar biochemical pathways.
Pharmacokinetics
It is known that cephalotaxus alkaloids, a family of secondary metabolites that includes demethylcephalotaxinone, have been clinically utilized for the treatment of acute leukemia and lymphoma
Result of Action
It is known that homoharringtonine could induce hl-60 cell differentiation by downregulating the expression of the cd44 gene, thereby increasing p27 and p21 expression and inhibition of cyclin e activity . This suggests that Demethylcephalotaxinone may have similar effects.
Action Environment
It is known that environmental factors can influence the methylation of dna, which can in turn affect gene expression and subsequent health outcomes
Propiedades
IUPAC Name |
3-hydroxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),2,13,15(19)-tetraen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-12-8-17-3-1-4-18(17)5-2-10-6-13-14(22-9-21-13)7-11(10)15(17)16(12)20/h6-7,20H,1-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWVASNYLQYPMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC23CC(=O)C(=C2C4=CC5=C(C=C4CCN3C1)OCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Demethylcephalotaxinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Demethylcephalotaxinone in natural product synthesis?
A1: Demethylcephalotaxinone serves as a crucial precursor in the total synthesis of various Cephalotaxus alkaloids, including Cephalotaxine. These alkaloids exhibit anti-cancer activity, making their synthesis pathways highly relevant in medicinal chemistry. Researchers have successfully synthesized Demethylcephalotaxinone from Norhydrastinine in five steps, achieving an overall yield of 39.1%. [] This synthetic route provides a foundation for further modifications and exploration of structure-activity relationships within this class of compounds.
Q2: How does the chemical structure of Demethylcephalotaxinone relate to its role in Cephalotaxine synthesis?
A2: Demethylcephalotaxinone can be converted into (-)-Cephalotaxine in two steps. [] This suggests that Demethylcephalotaxinone possesses the core structural features required for Cephalotaxine activity. Further studies focusing on the specific structural modifications involved in this conversion would provide valuable insights into the structure-activity relationship of these alkaloids.
Q3: What are the implications of successful total synthesis of Demethylcephalotaxinone?
A3: The successful total synthesis of Demethylcephalotaxinone, Cephalotaxinone, and Cephalotaxine represents a significant achievement in organic chemistry. [, ] This breakthrough opens avenues for further investigations into these alkaloids' biological activities and potential applications in medicine.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





